Iloprost-d4 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iloprost-d4 (Major) is a synthetic prostacyclin analog, specifically a deuterated form of Iloprost. It is used primarily as a reference standard in pharmaceutical analytical testing. The compound has a molecular formula of C22H28D4O4 and a molecular weight of 364.51 g/mol . Iloprost-d4 (Major) is known for its stability and is used in various scientific research applications, including the study of pulmonary arterial hypertension and frostbite .
Preparation Methods
The preparation of Iloprost-d4 (Major) involves several synthetic routes and reaction conditions. One common method includes the use of deuterated reagents to introduce deuterium atoms into the Iloprost molecule. The process typically involves multiple steps, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate specific reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Iloprost-d4 (Major) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Iloprost-d4 (Major) can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Iloprost-d4 (Major) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the quantification of Iloprost in various samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . In biology and medicine, Iloprost-d4 (Major) is used to study the effects of prostacyclin analogs on vascular function and platelet aggregation. It has been shown to have potential therapeutic applications in the treatment of pulmonary arterial hypertension and acute respiratory distress syndrome (ARDS) . Additionally, Iloprost-d4 (Major) is used in the pharmaceutical industry for the development and testing of new drugs .
Mechanism of Action
The mechanism of action of Iloprost-d4 (Major) involves its interaction with prostacyclin receptors, specifically the IP receptor and the prostaglandin E2 receptor subtype EP1. By binding to these receptors, Iloprost-d4 (Major) activates intracellular signaling pathways that lead to vasodilation and inhibition of platelet aggregation . The compound also exerts cytoprotective effects by decreasing catecholamine outflow from sympathetic nerve terminals, preserving mitochondrial function, and reducing oxidative stress .
Comparison with Similar Compounds
Iloprost-d4 (Major) is similar to other prostacyclin analogs such as treprostinil and epoprostenol. it has unique properties that make it particularly useful in scientific research. Unlike epoprostenol, which requires continuous intravenous infusion, Iloprost-d4 (Major) is more stable and can be used in various analytical techniques without the need for constant administration . Treprostinil, another stable prostacyclin analog, is also used for the management of pulmonary arterial hypertension but has different pharmacokinetic properties compared to Iloprost-d4 (Major) . The unique stability and deuterated nature of Iloprost-d4 (Major) make it a valuable tool in pharmaceutical research and development.
Properties
CAS No. |
1035094-10-0 |
---|---|
Molecular Formula |
C₂₂H₂₈D₄O₄ |
Molecular Weight |
364.51 |
Synonyms |
(5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2(1H)-pentalenylidene]pentanoic Acid-d4; (1S,2R,3R,5S)-7-[(E)-4-Carboxybutylidene]-2-[(3S,1E)-3-hydroxy-4-methyl-6-octyn-1-enyl]-bicyclo[3.3.0]octane-d4; Cil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.